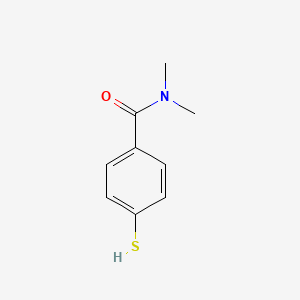

N,N-Dimethyl-4-sulfanylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-10(2)9(11)7-3-5-8(12)6-4-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQCDZMHOAKFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00521927 | |

| Record name | N,N-Dimethyl-4-sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62778-80-7 | |

| Record name | N,N-Dimethyl-4-sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-sulfanylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N,n Dimethyl 4 Sulfanylbenzamide and Its Derivatives

Strategic Precursor Design and Synthesis

The successful synthesis of the target compound hinges on the efficient preparation of its core building blocks: a sulfanylbenzoic acid intermediate and dimethylamine (B145610) or a related amine derivative.

Synthesis of Sulfanylbenzoic Acid Intermediates

A key precursor for the synthesis of N,N-Dimethyl-4-sulfanylbenzamide is 4-sulfanylbenzoic acid, also known as 4-mercaptobenzoic acid. One common synthetic route starts from the more readily available 4-chlorobenzoic acid. This method involves a reaction with sodium methyl mercaptide in a solvent like N,N-dimethylformamide (DMF) to produce 4-methylthio-benzoic acid sodium salt, which is then acidified to yield 4-methylthio-benzoic acid. google.com This intermediate can then be halogenated and subsequently hydrolyzed to give the desired 4-sulfanylbenzoic acid. google.com

Another approach involves the use of 4-sulfamoylbenzoic acid, a derivative of benzoic acid containing a sulfonamide group, which can be a versatile starting material in organic synthesis. sigmaaldrich.com

The table below summarizes a synthetic approach to a sulfanylbenzoic acid intermediate.

| Starting Material | Reagents | Intermediate | Final Product |

| 4-chlorobenzoic acid | 1. Sodium methyl mercaptide, DMF2. Acid | 4-methylthio-benzoic acid | 4-sulfanylbenzoic acid |

Preparation of Dimethylamine and Analogous Amine Derivatives

Dimethylamine is a crucial reagent for the formation of the N,N-dimethylbenzamide moiety. One industrial method for the preparation of N,N-dimethylamines involves the reaction of an aldehyde with dimethylamine and hydrogen under pressure and at elevated temperatures in the presence of a hydrogenation catalyst. google.com The process can be optimized by adjusting the molar ratio of the reactants and the reaction conditions. google.com

For laboratory-scale synthesis, various methods are available. For instance, N,N-dimethylbenzylamine can be prepared by reacting benzyl (B1604629) chloride with a 25% aqueous solution of dimethylamine. chemicalbook.com The reaction is typically carried out at a controlled temperature, and the product is isolated by steam distillation. chemicalbook.com Another method involves the reductive amination of aldehydes with dimethylamine. orgsyn.org

The synthesis of N,N-dimethylaniline can be achieved by heating a mixture of aniline (B41778), aniline hydrochloride, and methanol (B129727) in an autoclave. prepchem.com The crude product is then made alkaline and purified by steam distillation. prepchem.com

Key Coupling Reactions for Benzamide (B126) Moiety Formation

The central step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid group of the sulfanylbenzoic acid intermediate and dimethylamine.

Amidation via Acid Chloride Intermediates

A highly effective and widely used method for amide bond formation is the reaction between an acid chloride and an amine. commonorganicchemistry.comfishersci.it This reaction is generally rapid and proceeds under mild conditions. fishersci.it The direct coupling of a carboxylic acid and an amine is often less efficient due to the competing acid-base reaction. fishersci.it Therefore, the carboxylic acid is typically activated by converting it into a more electrophilic species, such as an acid chloride. fishersci.it

The reaction of the acid chloride with a primary or secondary amine, in this case, dimethylamine, readily yields the corresponding amide. fishersci.itglasp.co The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) in the presence of a suitable base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), to neutralize the hydrochloric acid byproduct. commonorganicchemistry.comhud.ac.uk

The thiol group (-SH) is a reactive functional group that can interfere with subsequent reaction steps. thieme-connect.de It is more acidic than a corresponding alcohol and the resulting thiolate anion is a potent nucleophile. thieme-connect.de Thiols are also easily oxidized to disulfides. thieme-connect.de Therefore, it is often necessary to protect the thiol group during the synthesis.

A variety of protecting groups for thiols are available, although the selection is more limited compared to hydroxyl groups. thieme-connect.deresearchgate.net Thioethers are common protecting groups, but their cleavage can require harsh conditions. acs.org The tert-butyl thioether group is one option that offers some advantages. thieme-connect.de

The table below outlines some common thiol protecting groups and their deprotection conditions.

| Protecting Group | Deprotection Conditions | Reference |

| tert-Butyl | Acidic conditions (e.g., TFA, HCl) | thieme-connect.de |

| o-Nitrobenzyl | Photolysis (UV light) | americanpeptidesociety.org |

| Trityl | Mildly acidic conditions | researchgate.net |

The conversion of the carboxylic acid group of the protected 4-sulfanylbenzoic acid to an acid chloride is a critical activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. jove.comcommonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out by stirring the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com

Oxalyl chloride ((COCl)₂) is another widely used reagent that often provides cleaner reactions and is used under milder conditions, typically with a catalytic amount of DMF in a solvent like dichloromethane (DCM) at room temperature. commonorganicchemistry.com Other reagents, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), can also be used to form acid chlorides from carboxylic acids. jove.comchemguide.co.uk The choice of reagent can depend on the specific substrate and the desired reaction conditions.

The table below summarizes common reagents for acid chloride formation.

| Reagent | Typical Conditions | Byproducts |

| Thionyl chloride (SOCl₂) | Reflux in neat SOCl₂ or in a solvent | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | Room temperature with catalytic DMF in DCM | CO, CO₂, HCl |

| Phosphorus pentachloride (PCl₅) | Varies | POCl₃, HCl |

| Phosphorus trichloride (PCl₃) | Varies | H₃PO₃ |

Amidation Reaction Conditions and Product Isolation

The formation of the N,N-dimethylamide moiety is a cornerstone in the synthesis of this compound. This transformation is typically achieved by creating an amide bond between a 4-sulfanylbenzoic acid derivative and dimethylamine. The specific conditions of the amidation reaction are critical for achieving high yields and purity.

A common and effective strategy involves the activation of the carboxylic acid group of a protected 4-sulfanylbenzoic acid precursor, such as 4-(acetylthio)benzoic acid or 4,4'-dithiodibenzoic acid. The activation is frequently accomplished using peptide coupling reagents. Reagents like O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are employed to facilitate the reaction between the carboxylic acid and dimethylamine at ambient temperatures, often leading to good yields. clockss.org The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

General Reaction Scheme: Starting Material: 4-(Protected Thiol)benzoic Acid Reagents: Dimethylamine, Coupling Agent (e.g., HBTU, DCC/DMAP), Base (e.g., DIPEA) Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) Temperature: Room Temperature

Product isolation after the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC), involves a standard aqueous workup. This procedure typically includes washing the organic layer with dilute acid to remove excess amine, followed by a wash with a basic solution (like sodium bicarbonate) to remove unreacted carboxylic acid, and finally a brine wash. The isolated organic phase is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is often purified further using column chromatography on silica (B1680970) gel to yield the pure N,N-dimethylamide product.

Introduction of Sulfanyl (B85325) Group via Disulfide Intermediate Reduction

An alternative and robust pathway to synthesize this compound involves the late-stage introduction of the sulfanyl group through the reduction of a disulfide intermediate. This method is particularly advantageous as the disulfide precursor is often more stable and easier to handle than the corresponding thiol.

The synthesis begins with 4,4'-dithiodibenzoic acid. This starting material undergoes a double amidation reaction with dimethylamine, using the coupling conditions described previously, to yield the stable disulfide intermediate, 4',4''-dithiobis(N,N-dimethylbenzamide).

The crucial step in this sequence is the reductive cleavage of the disulfide bond. This transformation yields two equivalents of the target compound, this compound. Various reducing agents can be employed for this purpose, with the choice depending on the desired reaction conditions and the presence of other functional groups.

| Reducing Agent | Typical Conditions | Notes |

| Zinc (Zn) Dust and Acetic Acid | Acetic acid solvent, room temperature | A classic and effective method. |

| Sodium Borohydride (B1222165) (NaBH₄) | Alcoholic solvent (e.g., ethanol), room temperature | A milder reducing agent, useful if other reducible groups are present. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous or organic solvent, pH ~7 | Highly selective for disulfide reduction, water-soluble, and odorless. |

| Dithiothreitol (DTT) | Aqueous buffer | Commonly used in biochemical applications for protein disulfide bond reduction. |

Upon completion of the reduction, the product, this compound, is isolated through extraction and purified by chromatography or recrystallization. Mechanistically, this pathway relies on the cleavage of the S-S bond, which can proceed through various intermediates depending on the reducing agent used. nih.gov

Nucleophilic Substitution and Thiol-Ene Reactions for Sulfanyl Moiety Integration

The sulfanyl moiety can also be incorporated onto the N,N-dimethylbenzamide scaffold using nucleophilic substitution or cycloaddition strategies.

Nucleophilic Aromatic Substitution (SₙAr): This approach begins with an N,N-dimethylbenzamide ring that is substituted at the 4-position with a suitable leaving group, typically a halogen such as fluorine or chlorine. The presence of the electron-withdrawing amide group activates the aromatic ring towards nucleophilic attack, particularly at the para position. The reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S), displaces the leaving group to install the thiol functionality. These reactions are generally conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate.

Thiol-Ene Reactions: While less direct for the primary synthesis of this compound, thiol-ene reactions represent a powerful method for integrating sulfur-containing moieties. researchgate.net This "click chemistry" reaction involves the addition of a thiol to an alkene (ene). nih.govcolab.ws For the synthesis of the target molecule, a hypothetical route could involve a precursor such as N,N-dimethyl-4-vinylbenzamide. The reaction of this precursor with a thiolating agent under radical initiation (using a photoinitiator and UV light) or base/acid catalysis could potentially form a thioether linkage, which might then be cleaved to yield the free thiol. researchgate.net However, this strategy is more commonly and effectively employed in the subsequent functionalization of the this compound scaffold itself, as discussed in section 2.3.3.

Derivatization Strategies and Functional Group Transformations on the this compound Scaffold

The this compound structure is a versatile scaffold that allows for a wide range of chemical modifications. These transformations can be used to tune the molecule's physicochemical properties and to introduce new functionalities for various applications. Derivatization can be targeted at three key positions: the amide nitrogen, the aromatic ring, and the sulfanyl group.

Modification of the Amide Nitrogen Substituents (e.g., N,N-diethyl analogues)

The N,N-dimethyl substituents on the amide nitrogen can be readily varied to create a library of analogues. This is most directly achieved by using different secondary amines during the initial amidation step of the synthesis. Starting from a common precursor like 4-(acetylthio)benzoic acid, reaction with diethylamine, dipropylamine, or cyclic amines such as piperidine (B6355638) or morpholine (B109124) will yield the corresponding N,N-disubstituted-4-sulfanylbenzamide derivatives. The steric and electronic properties of the amide group can significantly influence the molecule's conformation and properties, as substitution on the nitrogen can alter the degree of amide bond resonance. researchgate.netresearchgate.net

| Amine Reagent | Resulting Analogue |

| Diethylamine | N,N-Diethyl-4-sulfanylbenzamide |

| Dipropylamine | N,N-Dipropyl-4-sulfanylbenzamide |

| Pyrrolidine | (4-Sulfanylphenyl)(pyrrolidin-1-yl)methanone |

| Piperidine | (4-Sulfanylphenyl)(piperidin-1-yl)methanone |

| Morpholine | (4-Sulfanylphenyl)(morpholino)methanone |

Manipulation of the Aromatic Ring Substituents

The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The outcome of these reactions is governed by the directing effects of the two existing substituents: the sulfanyl (-SH) group and the N,N-dimethylbenzamide (-CON(CH₃)₂) group.

Sulfanyl Group (-SH): An activating, ortho-, para- directing group.

Amide Group (-CON(CH₃)₂): A deactivating, meta- directing group.

The powerful ortho-, para- directing influence of the activating sulfanyl group typically dominates. Therefore, electrophilic substitution is expected to occur at the positions ortho to the sulfanyl group (positions 3 and 5 on the ring). However, the reactivity of the thiol itself, particularly its susceptibility to oxidation, often necessitates a protection strategy prior to attempting ring modification. The thiol can be protected as a thioether (e.g., S-benzyl) or a thioester (e.g., S-acetyl), which can be removed after the ring substitution is complete.

| Reaction | Reagents | Expected Product Position(s) |

| Halogenation | Br₂ / FeBr₃ | 3-Bromo- or 3,5-Dibromo- derivative |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro- derivative |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-Acyl- derivative |

The introduction of these additional substituents can profoundly alter the electronic properties and steric profile of the molecule. nih.gov

Thiol Reactivity for Subsequent Functionalization

The sulfanyl group is a highly versatile functional handle for a vast array of subsequent transformations. Its nucleophilicity and redox activity are central to its utility in derivatization.

S-Alkylation and S-Arylation: The thiol can be easily alkylated by reaction with alkyl halides or tosylates in the presence of a mild base to form thioethers. Similarly, it can undergo cross-coupling reactions with aryl halides to form diaryl sulfides.

Michael Addition: As a soft nucleophile, the thiolate anion (formed in the presence of a base) readily undergoes conjugate addition to α,β-unsaturated systems, such as acrylates, acrylamides, and maleimides. nih.gov This Thiol-Michael addition reaction is highly efficient and forms a stable carbon-sulfur bond.

Thiol-Ene and Thiol-Yne Reactions: The thiol group is an ideal component for "click chemistry." It can be added across an alkene (thiol-ene) or alkyne (thiol-yne) in the presence of a radical initiator (e.g., AIBN or a photoinitiator) to form thioether linkages. researchgate.netnih.gov This reaction is exceptionally efficient and orthogonal to many other functional groups, making it a premier choice for creating complex architectures and for surface or polymer functionalization. colab.ws

Oxidation: The sulfanyl group can be oxidized to various higher oxidation states. Mild oxidation (e.g., with I₂ or air) yields the corresponding disulfide. Stronger oxidizing agents (e.g., H₂O₂ or m-CPBA) can produce the sulfinic acid or sulfonic acid, respectively.

Thioester Formation: Reaction with acyl chlorides or anhydrides leads to the formation of thioesters.

These transformations highlight the thiol group as a key site for introducing molecular diversity and for conjugating this compound to other molecules or materials. nih.gov

Prodrug Strategies for Sulfanylbenzamide Thioesters

Sulfanylbenzamide thioesters are a class of molecules that have demonstrated notable anti-HIV activity by disrupting the zinc coordination within the viral protein NCp7. While effective as topical microbicides, their inherent instability has limited their systemic application. To overcome this limitation and enhance their therapeutic potential, prodrug strategies have been developed. These strategies aim to protect the active sulfanylbenzamide, thereby improving its stability in the bloodstream and enabling oral bioavailability.

One prominent prodrug approach involves the use of a nitroimidazole moiety to mask the reactive thiol group of the sulfanylbenzamide. This modification confers stability to the molecule in the blood. The prodrug can then be cleaved in vivo, releasing the active thiol. This cleavage can be initiated by reactive thiols like glutathione, which are present in the intestinal walls and red blood cells, and does not necessarily require enzymatic action.

A specific example of this strategy is the development of nipamovir (B12369593), a nitroimidazole prodrug of a sulfanylbenzamide thioester. Studies on nipamovir have been conducted to evaluate its rate of prodrug cleavage, antiviral efficacy, metabolic pathways, and pharmacokinetic profile in various species.

Pharmacokinetic Profile of Nipamovir

The pharmacokinetic properties of nipamovir and its metabolites have been studied in animal models. After oral administration, the prodrug itself shows a moderate elimination half-life, while the active thiol and its methylated metabolite exhibit a much longer half-life, leading to sustained therapeutic levels.

| Compound | Elimination Half-life (t½) | AUC₀→∞ (h*ng/mL) | Oral Bioavailability of Active Thiol |

| Nipamovir (Prodrug) | 2.53 h | 94 | 93.4% |

| Active Thiol | 7.55 h | 5555 | 93.4% |

| Methylated Metabolite | 8.79 h | 14,342 | 93.4% |

The data demonstrates that the prodrug strategy effectively delivers the active sulfanylbenzamide with high oral bioavailability. acs.org The kinetics of prodrug activation have been monitored by NMR, studying the reaction with a model thiol. acs.org Furthermore, the antiviral activity of this prodrug has been confirmed in cell-based and ex vivo human-derived models. acs.org

The synthesis of such a prodrug involves several steps. For instance, a salt can be coupled with thiosalicylic acid using 1,1'-carbonyldiimidazole, followed by oxidation to form a disulfide. Reduction of the disulfide yields the active thiol, which is then protected with a group like 5-chloro-1-methyl-4-nitro-1H-imidazole to form the final prodrug. acs.org

Role of N,N-Dimethylformamide (DMF) as a Reagent and Catalyst in Benzamide Synthesis

N,N-Dimethylformamide (DMF) is a versatile organic compound, widely recognized as a polar aprotic solvent in chemical transformations. nih.gov However, its utility extends far beyond that of a mere solvent. In the context of benzamide synthesis and other organic reactions, DMF can function as a reagent, a catalyst, and a stabilizer. nih.govresearchgate.net Its multifaceted nature makes it a valuable tool in organic chemistry. nih.govresearchgate.net

As a reagent, DMF can serve as a source for various functional groups, including formyl, dimethylamino, and carbonyl groups. website-files.com It is notably employed in the Vilsmeier-Haack reaction for the formylation of aromatic compounds. nih.govrsc.org Furthermore, DMF can participate in amidation, aminocarbonylation, and cyanation reactions. arkat-usa.org

The catalytic activity of DMF is particularly evident in the synthesis of acyl halides from carboxylic acids, where it facilitates the reaction with agents like oxalyl chloride or thionyl chloride through the formation of a reactive imidoyl chloride intermediate. nih.gov

DMF as a C1 Source in Amidation Reactions

A significant application of N,N-Dimethylformamide in modern organic synthesis is its role as a C1 source, particularly in amidation and aminocarbonylation reactions. arkat-usa.org This capability allows for the direct introduction of a carbonyl group and a dimethylamino group, providing an efficient route to N,N-dimethylamides.

Various catalytic systems have been developed to facilitate the use of DMF as an aminocarbonylating agent. For example, a palladium/phosphorus oxychloride (Pd/POCl₃) system can be used for the aminocarbonylation of aryl and alkenyl iodides to produce the corresponding benzamides. arkat-usa.org Copper-catalyzed systems have also been shown to be effective for the synthesis of phenol (B47542) carbamates from phenols, utilizing DMF as the aminocarbonyl surrogate. arkat-usa.org This method is advantageous due to its low cost and tolerance of a wide range of functional groups. arkat-usa.org

Ruthenium catalysts can mediate the cross-coupling of carboxylic acids with N-substituted formamides, including DMF, to yield amides. arkat-usa.org Furthermore, copper-mediated oxidative conditions allow for the cyanation of aromatic boronic acids and boronate esters, where DMF acts as the source of the carbon atom. nih.gov

Examples of DMF as a C1 Source in Amidation and Related Reactions

| Reaction Type | Reactants | Catalyst/Reagent | Product |

| Aminocarbonylation | Aryl/Alkenyl Iodides | Pd/POCl₃ | Benzamides |

| Aminocarbonylation | Phenols with directing groups | Copper Catalyst | Phenol Carbamates |

| Amidation | Carboxylic Acids | Ruthenium Catalyst | Amides |

| Cyanation | Aromatic Boronic Acids/Esters | Copper-mediated | Aromatic Nitriles |

Catalytic Roles of DMF in Organic Transformations

Beyond its role as a reagent, N,N-Dimethylformamide (DMF) also exhibits significant catalytic activity in a variety of organic transformations. nih.govresearchgate.net Its ability to act as a catalyst is often linked to its capacity to form reactive intermediates or to stabilize catalytic species. nih.govacs.org

One of the most well-established catalytic roles of DMF is in the formation of acyl halides from carboxylic acids using reagents such as thionyl chloride or oxalyl chloride. nih.gov In this process, DMF reacts to form a Vilsmeier-type intermediate, which is a highly reactive electrophile that readily reacts with the carboxylate to form the acyl halide, regenerating the DMF catalyst. nih.gov

DMF can also act as a stabilizer for metal nanoparticles (NPs) and nanoclusters (NCs), which in turn serve as highly effective catalysts in various organic reactions. researchgate.netacs.org In the synthesis of these metal NPs and NCs, DMF can function as a solvent, a reducing agent, and a protective ligand. acs.org The DMF molecules surround the metal surface, and their heat-assisted liberation can generate open, active catalytic sites. acs.org

Catalytic Applications of DMF-Stabilized Metal Nanoparticles

| Metal Nanoparticle | Reaction Catalyzed | Substrates |

| Palladium (Pd) NCs | Larock Indole Synthesis | 2-Iodoanilines and internal alkynes |

| Copper (Cu) NPs | Sonogashira Cross-Coupling | Various compounds |

| Iridium (Ir) Nanoclusters | Methylation | Alcohols and anilines |

These DMF-stabilized catalysts have demonstrated excellent activity in cross-coupling reactions, hydrosilylation, and methylation. researchgate.netacs.org For instance, DMF-stabilized palladium nanoclusters have been successfully used to catalyze the synthesis of 2,3-disubstituted indoles. acs.org Similarly, DMF-stabilized copper nanoparticles are effective catalysts for Sonogashira cross-coupling reactions. researchgate.net

Elucidation of Reaction Mechanisms and Chemical Reactivity of N,n Dimethyl 4 Sulfanylbenzamide

Mechanistic Pathways of Thiol Oxidation and Reduction

The sulfur atom in the sulfanyl (B85325) group of N,N-Dimethyl-4-sulfanylbenzamide can exist in various oxidation states, making it susceptible to both oxidation and reduction reactions. These transformations are fundamental to its chemical reactivity.

The oxidation of the mercapto (-SH) group in aromatic thiols like this compound to sulfonic acid (-SO₃H) is a stepwise process that proceeds through several intermediates. Strong oxidizing agents are typically required to drive the reaction to completion. nih.gov

The initial step involves the oxidation of the thiol to a sulfenic acid (R-SOH). This is often a transient species that can be further oxidized to a sulfinic acid (R-SO₂H). nih.gov Finally, the sulfinic acid is oxidized to the stable sulfonic acid. nih.govnih.gov Hydrogen peroxide is a common oxidant used for this transformation, and the reaction can be influenced by the pH of the medium. nih.gov In some cases, the oxidation can be catalyzed by metal complexes. google.com

R-SH → R-SOH → R-SO₂H → R-SO₃H

The reactivity of the thiol is enhanced in its anionic thiolate form (R-S⁻), which is more nucleophilic. nih.govresearchgate.net The presence of polar solvents can also facilitate the oxidation process by stabilizing the charged intermediates. nih.gov

Table 1: Intermediates in the Oxidation of Aromatic Thiols

| Intermediate | Chemical Formula | Key Characteristics |

|---|---|---|

| Sulfenic Acid | R-SOH | Highly reactive, transient species |

| Sulfinic Acid | R-SO₂H | More stable than sulfenic acid, can be isolated in some cases nih.gov |

| Sulfonic Acid | R-SO₃H | Stable final oxidation product nih.gov |

This table is generated based on established principles of thiol oxidation.

While the thiol group is already in a reduced state, its oxidized derivatives, such as disulfides (formed from the coupling of two thiol molecules) or sulfonic acids, can be reduced back to the thiol. The reduction of a disulfide bond (R-S-S-R') to two thiol groups is a common reaction in biochemistry and organic synthesis. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or dithiothreitol.

The desulfurization of thioamides, a related sulfur-containing functionality, can be accomplished using reagents like Raney nickel. This process involves the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond, effectively removing the sulfur atom from the molecule. While the exact mechanism can be complex, it is believed to involve the formation of a nickel-sulfur species. chemicalforums.com

Nucleophilic Reactivity of the Sulfanyl Group

The sulfur atom of the sulfanyl group possesses lone pairs of electrons, making it a potent nucleophile. This nucleophilicity is a cornerstone of the reactivity of this compound. Thiols and their corresponding thiolates are excellent nucleophiles, often more so than their oxygen analogs (alcohols and alkoxides), due to the greater polarizability of the larger sulfur atom. chemistrysteps.com

The sulfanyl group, particularly in its deprotonated thiolate form, readily participates in nucleophilic substitution reactions. A key example is the nucleophilic aromatic substitution (SNA_r_) reaction, where the thiolate can displace a suitable leaving group (such as a halide) from an activated aromatic ring. acs.orgnih.govacsgcipr.org The presence of electron-withdrawing groups on the aromatic electrophile facilitates this reaction. acsgcipr.orgacs.org

In aliphatic systems, thiolates are effective nucleophiles in S_N_2 reactions with alkyl halides, leading to the formation of thioethers (sulfides). chemistrysteps.com

Table 2: Factors Influencing Nucleophilic Substitution by Thiolates

| Factor | Influence on Reactivity | Rationale |

|---|---|---|

| Deprotonation | Increases reactivity | Thiolate (R-S⁻) is a stronger nucleophile than the neutral thiol (R-SH). chemistrysteps.com |

| Solvent | Dipolar aprotic solvents are favorable | Solvents like DMF or DMAc can accelerate SNAr reactions. acsgcipr.org |

| Electrophile Structure | Electron-withdrawing groups on the electrophile enhance reactivity | These groups stabilize the intermediate Meisenheimer complex in SNAr reactions. acsgcipr.org |

This table is based on general principles of nucleophilic substitution reactions involving thiols.

The nucleophilic nature of the sulfanyl group enables it to form covalent adducts with a variety of electrophilic centers. A notable example is the Michael addition reaction, where the thiol adds across an α,β-unsaturated carbonyl compound. nih.gov This reaction is of significant interest in the context of covalent inhibitors in medicinal chemistry. nih.gov

Thiols can also react with other electrophiles, such as aldehydes and ketones, to form thioacetals. chemistrysteps.com Furthermore, they can form disulfide bonds through reaction with other thiols or by cleaving existing disulfide linkages. umn.edu

Amide Bond Reactivity and Hydrolysis Mechanisms

The N,N-dimethylbenzamide portion of the molecule contains a stable amide bond. Amides are generally resistant to hydrolysis, but this reaction can be achieved under either acidic or basic conditions, typically requiring heat.

Under basic conditions, the hydrolysis of an N,N-disubstituted amide like N,N-dimethylbenzamide proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the dimethylamide anion, which is a poor leaving group. This step is generally the rate-determining step and is followed by a rapid acid-base reaction where the leaving amide anion deprotonates the newly formed carboxylic acid.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the dimethylamine (B145610) moiety is expelled as a good leaving group (a neutral amine).

The rate of hydrolysis can be influenced by substituents on the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. Conversely, electron-donating groups may slow it down. rsc.org

Aromatic Ring Reactivity and Electrophilic/Nucleophilic Substitution Patterns

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is complex, dictated by the combined electronic effects of the para-substituted N,N-dimethylcarboxamide and sulfanyl groups.

The N,N-dimethylcarboxamide group, -C(O)N(CH₃)₂, is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS). The carbonyl moiety withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. youtube.com Conversely, the sulfanyl group (-SH) is generally considered an activating, ortho-, para-directing group for EAS. rsc.org The sulfur atom can donate its lone pair of electrons into the aromatic system via resonance, thereby increasing the electron density at the ortho and para positions. However, some studies suggest that electrophilic attack can occur on the sulfur atom itself rather than the ring. chegg.com

Nucleophilic aromatic substitution (SNAr) on the ring is generally unfavorable unless strong electron-withdrawing groups are present to stabilize the negative charge of the Meisenheimer complex intermediate. wikipedia.org While the benzamide (B126) group has an electron-withdrawing character, it is not as potent as a nitro group, for example. Therefore, SNAr reactions on this compound would likely require harsh reaction conditions. The presence of the electron-donating sulfanyl group would further disfavor this type of reaction.

| Substituent Group | Effect on Electrophilic Aromatic Substitution (EAS) | Directing Influence |

|---|---|---|

| -C(O)N(CH₃)₂ (N,N-Dimethylcarboxamide) | Deactivating | Meta |

| -SH (Sulfanyl/Thiol) | Activating | Ortho, Para |

Kinetic and Thermodynamic Aspects of this compound Reactions

The electrochemical behavior of N,N-dimethylaniline (DMA) has been extensively studied and provides a model for understanding the potential electrochemical reactions of aromatic amines. The primary step in the anodic oxidation of DMA is a one-electron transfer to form a transient radical cation (DMA•+). nih.gov This intermediate is highly reactive and has been detected using advanced techniques like mass spectrometry, revealing half-lives on the order of microseconds. nih.gov

The stability and subsequent reaction pathways of this radical cation are influenced by factors such as the solvent, pH, and the nature of any substituents on the aromatic ring. researchgate.netutep.edu For instance, electron-donating groups tend to stabilize the radical cation and lower the oxidation potential, while electron-withdrawing groups have the opposite effect. researchgate.netcdnsciencepub.com The radical cation can undergo deprotonation from one of the N-methyl groups, leading to the formation of a new radical species which can then be further oxidized. mdpi.com This process is a key step in electrochemical N-demethylation reactions. mdpi.com

| Species | Description | Role in Mechanism |

|---|---|---|

| N,N-Dimethylaniline (DMA) | Starting material | Undergoes initial oxidation |

| DMA•+ | Radical cation | Key transient intermediate formed by one-electron oxidation nih.gov |

| Iminium Cation | Formed after further oxidation/deprotonation | Intermediate in N-demethylation pathways mdpi.com |

A major reaction pathway for the N,N-dimethylaniline radical cation (DMA•+) is dimerization through oxidative coupling. The most common product of this reaction is N,N,N',N'-tetramethylbenzidine (TMB), which is formed by a tail-to-tail coupling at the para positions of two DMA•+ molecules. cdnsciencepub.com This reaction is often rapid and can be initiated by various oxidizing agents, including benzoyl peroxide or through electrochemical oxidation. cdnsciencepub.com

The mechanism involves the coupling of two radical cations, followed by the loss of two protons to re-aromatize the system. The resulting TMB is more easily oxidized than the starting DMA, which can lead to complex kinetics and the formation of colored Würster's salts (radical cations of TMB). cdnsciencepub.com In the presence of other nucleophiles or aromatic species, cross-coupling reactions can also occur. For example, the electrochemical oxidation of N,N-dimethylaniline in the presence of phenothiazine (B1677639) can lead to a para-selective head-to-tail coupling product. mdpi.com Similarly, oxidative coupling with indoles has also been reported. researchgate.net These reactions highlight the versatility of the DMA radical cation as an intermediate in forming new C-C and C-N bonds.

N-Methylation Mechanisms in Related Amine Systems

N-methylated amines are crucial compounds in various chemical industries. nih.gov The N-methylation of aromatic amines can be achieved through several mechanisms, often employing catalysts to enable the use of simple C1 sources like methanol (B129727) or formaldehyde (B43269). rsc.orgresearchgate.netnih.gov A prevalent mechanism is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, typically catalyzed by ruthenium or iridium complexes. nih.govnih.gov

This process generally involves the following steps:

Oxidation: The catalyst first oxidizes the alcohol (e.g., methanol) to the corresponding aldehyde (formaldehyde).

Condensation: The primary or secondary amine reacts with the in situ-generated formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.

Reduction: The catalyst, which had stored the hydrogen from the initial oxidation step (often as a metal hydride), then reduces the iminium ion to the N-methylated amine, regenerating the active catalyst. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Characterization of N,n Dimethyl 4 Sulfanylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N,N-Dimethyl-4-sulfanylbenzamide, both ¹H and ¹³C NMR, along with advanced 2D techniques, provide a complete picture of its molecular framework.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the sulfanyl (B85325) proton. Due to the amide functionality, hindered rotation around the C-N bond can lead to the observation of two separate signals for the N-methyl groups, a phenomenon commonly seen in N,N-disubstituted amides.

The aromatic region will likely show a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amide group are expected to be downfield compared to those ortho to the sulfanyl group due to the electron-withdrawing nature of the amide. The sulfanyl proton (S-H) typically appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to CONMe₂) | 7.40 - 7.60 | Doublet | ~8.0 |

| Aromatic (ortho to SH) | 7.20 - 7.40 | Doublet | ~8.0 |

| N-Methyl (CH₃) | 2.90 - 3.10 | Two Singlets | - |

| Sulfanyl (SH) | 3.40 - 3.60 | Broad Singlet | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups. The carbons of the N-methyl groups will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 168 - 172 |

| Aromatic (C-S) | 135 - 140 |

| Aromatic (C-CONMe₂) | 130 - 135 |

| Aromatic (CH, ortho to CONMe₂) | 128 - 130 |

| Aromatic (CH, ortho to SH) | 125 - 128 |

| N-Methyl (CH₃) | 35 - 40 |

Note: Predicted values are based on data from similar compounds and established ¹³C NMR correlation charts. hmdb.ca

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Specific Vibrational Modes of S-H and Amide C=O Stretches

The IR and Raman spectra of this compound are expected to show characteristic absorption and scattering bands for the sulfanyl (S-H) and amide (C=O) groups. The S-H stretching vibration is typically observed in the Raman spectrum as a moderately strong band in the range of 2500-2600 cm⁻¹. nih.govrsc.orgcompoundchem.com In the IR spectrum, the S-H stretch is often weak. researchgate.netrsc.org The position of this band can be influenced by hydrogen bonding. udel.edu

The amide C=O stretching vibration gives rise to a very strong absorption band in the IR spectrum, typically in the region of 1630-1680 cm⁻¹. This band is a reliable indicator of the presence of the amide functional group.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| S-H | Stretching | 2500 - 2600 | Weak | Medium-Strong |

| C=O (Amide) | Stretching | 1630 - 1680 | Strong | Medium |

| C-N (Amide) | Stretching | 1400 - 1450 | Medium | Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium | Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would confirm the molecular formula (C₉H₁₁NOS).

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic losses. A common fragmentation pathway for benzamides is the cleavage of the C-N bond, leading to the formation of a benzoyl cation. The presence of the sulfur atom may lead to other specific fragmentation pathways, such as the loss of SH or other sulfur-containing fragments. The fragmentation of aromatic sulfonamides, for instance, can involve the elimination of SO₂. While not a direct analogue, this suggests that the sulfur atom can play a significant role in the fragmentation process. Analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR and vibrational spectroscopy.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique used to elucidate the structure of molecules by fragmenting them in the gas phase and analyzing the resulting fragments. In the negative ion mode of ESI-MS/MS, deprotonated amide-sulfonamides undergo collision-induced dissociation (CID). nih.gov This process typically results in the elimination of an amine to form a sulfonyl anion and an amide anion, or a benzoylamide derivative to yield a sulfonamide anion with respective substituent groups. nih.gov

The fragmentation pathways are influenced by the formation of ion-neutral complexes. nih.gov Three potential fragmentation mechanisms have been proposed based on characteristic fragment ions and deuterium-hydrogen exchange experiments. These involve the formation of a [sulfonyl anion/amine] complex, a [sulfonamide anion/benzoylamide derivative] complex, and an [amide anion/sulfonamide] complex. nih.gov These complexes are thought to arise from the cleavage of the S-N and C-N bonds. nih.gov For some amide-sulfonamides, the elimination of sulfur dioxide (SO2) is also observed. nih.gov The specific fragmentation pattern of this compound would provide valuable information about its structural stability and the relative strengths of its chemical bonds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by providing its exact mass with high accuracy. nih.gov This technique is instrumental in confirming the chemical formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS would yield a highly accurate mass measurement, which can be compared to the theoretical exact mass calculated from its chemical formula (C9H11NOS). This comparison serves as a definitive confirmation of the compound's elemental composition. The ability of HRMS to deliver exact mass measurements is a cornerstone of modern chemical analysis, providing a high degree of confidence in the identification of small molecules. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorbed energy promotes electrons from lower energy molecular orbitals to higher energy ones. youtube.com The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions occur in compounds with double bonds, while n → π* transitions are characteristic of molecules containing heteroatoms with non-bonding electrons, such as the sulfur and oxygen atoms in this compound. youtube.com

The presence of the benzene ring in conjugation with the thioamide group is expected to influence the position and intensity of these absorption bands. Studies on similar molecules, such as 4-(9-Anthryl)-N,N'-dimethylaniline, have shown how the electronic coupling between different parts of a molecule affects its photodynamics. In polar solvents, charge-transfer (CT) states can be formed upon photoexcitation, leading to shifts in the absorption spectra. The UV-Vis spectrum of this compound can therefore provide significant insights into its electronic structure and the extent of conjugation within the molecule.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Crystal System and Space Group Analysis

The analysis of a single crystal of this compound would begin with determining its crystal system and space group. These parameters describe the symmetry of the crystal lattice. For example, related sulfonamide compounds have been found to crystallize in various systems, such as monoclinic with space group P21/c or C2/c, and orthorhombic with space group P212121. bas.bgmdpi.comnih.gov The specific crystal system and space group for this compound would be determined from the diffraction data.

Table 1: Crystallographic Data for Related Sulfonamide Compounds

| Compound | Crystal System | Space Group | Reference |

| 4-Amino-N-pyrimidin-2-ylbenzenesulfonamide | Monoclinic | P21/c | bas.bg |

| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P212121 | mdpi.com |

| 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide | Monoclinic | C2/c | nih.gov |

| N,4-Dimethylbenzamide | Monoclinic | P21/n | researchgate.net |

| 4-methyl-N-propylbenzenesulfonamide | Monoclinic | Cc | nih.gov |

This table presents data for structurally related compounds to provide context for the potential crystallographic parameters of this compound.

Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, C-H...π Interactions)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, which are crucial for the stability of the crystal structure. nih.govrsc.org In the crystal lattice of this compound, several types of non-covalent interactions would likely be observed.

Hydrogen bonds, particularly N–H···O and C–H···O interactions, are common in related structures and play a significant role in forming one-, two-, or three-dimensional networks. nih.govnih.govresearchgate.net For instance, in the crystal structure of N,4-dimethylbenzamide, molecules are linked by N—H···O intermolecular hydrogen bonds, creating a one-dimensional network. researchgate.net

In addition to classical hydrogen bonds, weaker interactions such as C–H···π interactions, where a C-H bond interacts with the π-electron cloud of an aromatic ring, can also be important in stabilizing the crystal packing. researchgate.netnih.gov The analysis of these interactions provides a deeper understanding of the supramolecular architecture of this compound in the solid state. nih.gov

Computational Chemistry and Theoretical Investigations on N,n Dimethyl 4 Sulfanylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern chemistry, offering a lens into the electronic soul of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern the molecule's physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of molecules. bohrium.com Instead of tackling the complex wave function of a many-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity. bohrium.com A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. neliti.comresearchgate.net For benzamide (B126) derivatives, DFT methods like B3LYP paired with a basis set such as 6-31G(d,p) are commonly employed to predict bond lengths, bond angles, and dihedral angles. sci-hub.se The resulting energetic profile reveals the molecule's stability; a lower total energy indicates a more stable compound. neliti.comresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Benzamide-like Structure This table illustrates typical bond lengths and angles that would be calculated for the core structure using DFT. Actual values for N,N-Dimethyl-4-sulfanylbenzamide would require a specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.25 Å |

| Bond Length | C-N (amide) | ~1.38 Å |

| Bond Length | C-S (thioether) | ~1.77 Å |

| Bond Angle | O=C-N | ~121° |

| Bond Angle | C-N-C (dimethyl) | ~118° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. sci-hub.se

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. sci-hub.se A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and polarizable. For benzamide derivatives, the HOMO is typically localized on the electron-rich aromatic ring and amide nitrogen, while the LUMO is often distributed over the carbonyl group and the benzene (B151609) ring. sci-hub.se

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors Calculated for a benzamide derivative at the B3LYP/6-31G(d,p) level of theory. sci-hub.se

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.72 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.07 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.65 | Indicates chemical reactivity and kinetic stability |

To pinpoint the most reactive sites within a molecule, chemists use local reactivity descriptors, with Fukui functions being a prominent example. The Fukui function indicates how the electron density at a specific point in a molecule changes when the total number of electrons is altered. This allows for the identification of sites susceptible to electrophilic attack (where an electron is removed), nucleophilic attack (where an electron is added), and radical attack. These functions are typically condensed to atomic sites using population analysis methods to predict which atoms are the most reactive.

Table 3: Representative NBO Second-Order Perturbation Analysis for a Benzamide-like Moiety This table shows hypothetical but plausible donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C-C)ring | ~25-35 | Resonance/Delocalization |

| LP (N) | π* (C=O) | ~40-60 | Amide Resonance |

| LP (S) | π* (C-C)ring | ~15-25 | Resonance/Delocalization |

Topological analysis of electron density provides a deeper, more quantitative description of chemical bonding. Methods include:

Atoms in Molecules (AIM): This theory partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of an atom within a molecule and characterization of the bond critical points between them.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions map regions of high electron localization, visually distinguishing core electrons, covalent bonds, and lone pairs. This provides a chemically intuitive picture of the electron distribution.

Reduced Density Gradient (RDG): This method is particularly useful for visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, by plotting the RDG against the electron density.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce the element of time and temperature. tandfonline.com MD simulations use classical mechanics to model the movements of atoms and molecules over a period, providing a view of the molecule's dynamic behavior. nih.gov For this compound, MD simulations would be crucial for:

Conformational Sampling: Exploring the different shapes (conformations) the molecule can adopt due to rotation around its single bonds (e.g., the C-N and C-S bonds).

Solvent Effects: Simulating how the molecule behaves in a solvent, such as water, by observing how its conformation and interactions change.

Binding Stability: If studying the interaction with a biological target, MD simulations can assess the stability of the molecule-receptor complex over time, confirming that a docked pose is maintained. nih.govdntb.gov.ua

These simulations provide a bridge between the theoretical electronic structure and the molecule's behavior in a realistic, dynamic environment. mdpi.com

In Silico Approaches for Molecular Design and Property Prediction

Virtual screening and molecular docking are powerful computational techniques used to identify potential drug candidates and elucidate their binding mechanisms at a molecular level. These methods are particularly valuable in the early stages of drug discovery.

A study on novel N,N-dimethylbenzenesulfonamide derivatives, which are structurally related to this compound, employed molecular docking to investigate their binding mode with carbonic anhydrase IX (CA IX), a target highly expressed in some cancer cells. nih.gov This study highlights how modifications to the core structure can influence binding affinity and biological activity. The docking results can provide a rationale for the observed antiproliferative activity of the synthesized compounds. nih.gov

In a typical molecular docking workflow, a library of compounds is screened against the binding site of a target protein. The docking algorithm predicts the preferred binding orientation of each ligand and assigns a scoring function to estimate the binding affinity. For example, in a study aimed at identifying inhibitors for Rho-associated kinase-1 (ROCK1), the AutoDock program was used to perform a conformational search, and the best protein-ligand conformation was selected based on the lowest binding energy. nih.gov

The following table summarizes the results of a hypothetical docking study of this compound and its analogs against a protein target, illustrating the type of data generated in such an investigation.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (Ki) |

| This compound | -7.5 | TYR23, LEU45, SER89 | 1.5 µM |

| Analog 1 (4-amino derivative) | -8.2 | TYR23, LEU45, ASP88 | 0.8 µM |

| Analog 2 (4-chloro derivative) | -7.1 | TYR23, LEU45 | 2.3 µM |

| Analog 3 (3-sulfanyl isomer) | -6.8 | PHE22, LEU45, SER89 | 3.1 µM |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational chemistry offers methods to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with a reasonable degree of accuracy. These predictions can aid in structure elucidation and in the interpretation of experimental spectra. Density Functional Theory (DFT) is a commonly used quantum mechanical method for this purpose.

A study on N,N-dimethylbenzamide investigated the effect of different solvents on the 13C NMR chemical shifts. researchgate.net The study demonstrated a correlation between the carbonyl carbon's chemical shift and solvent parameters, indicating that the electronic environment of the molecule is influenced by the solvent, which in turn affects the NMR spectrum. researchgate.net

The prediction of NMR chemical shifts for a molecule like this compound would involve optimizing its geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be influenced by the choice of the DFT functional, the basis set, and the inclusion of solvent effects.

Below is a table of predicted 1H and 13C NMR chemical shifts for this compound in a common NMR solvent, calculated using a hypothetical DFT method.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aromatic CH (ortho to C=O) | 7.45 | 128.5 |

| Aromatic CH (ortho to SH) | 7.30 | 127.0 |

| N-CH3 | 3.05, 2.90 | 39.5, 35.0 |

| C=O | - | 170.2 |

| C-S | - | 138.0 |

| SH | 3.50 | - |

This table is for illustrative purposes only and does not represent actual experimental data. The two distinct N-CH3 signals are due to hindered rotation around the amide C-N bond. reddit.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jppres.comunair.ac.idresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Several QSAR studies have been conducted on benzamide derivatives, providing insights that could be applicable to this compound. For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character is crucial for their inhibitory activity. nih.gov The model also suggested that hydrogen bond donating groups positively contribute to the activity, while electron-withdrawing groups have a negative influence. nih.gov

Another QSAR study on benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity identified key molecular descriptors that correlate with their potency against a human lung cancer cell line. jppres.comunair.ac.idresearchgate.net The resulting QSAR equation can be used to design new derivatives with potentially enhanced activity. jppres.comunair.ac.idresearchgate.net Similarly, a QSAR study on benzamide derivatives inhibiting endothelial cell reproduction identified descriptors such as masses, electronegativities, and van der Waals volumes as important for activity. nih.gov

The general findings from these QSAR studies on related benzamide cores can inform the design of new analogs of this compound with desired biological activities. The following table summarizes key findings from QSAR studies on benzamide derivatives.

| QSAR Study Focus | Key Findings for Enhanced Activity | Reference |

| Histone Deacetylase (HDAC) Inhibition | Increased hydrophobicity, presence of hydrogen bond donors. | nih.gov |

| Anticancer Activity (Lung Cancer) | Correlation with Log S, rerank score, and molar refractivity. | jppres.comunair.ac.idresearchgate.net |

| Endothelial Cell Reproduction Inhibition | Importance of atomic masses, electronegativities, and specific 3D molecular descriptors. | nih.gov |

This information can guide the modification of the this compound scaffold to optimize its interaction with a specific biological target.

Rational Design and Molecular Interaction Studies of N,n Dimethyl 4 Sulfanylbenzamide Derivatives

Strategies for Modifying the Sulfanylbenzamide Scaffold to Tune Molecular Interactions

The rational design of N,N-Dimethyl-4-sulfanylbenzamide derivatives hinges on systematically altering its chemical structure to enhance its therapeutic potential. Key strategies involve modifying the benzene (B151609) ring, the amide group, and the thiol moiety to optimize electronic, steric, and stability properties.

Substituents on the benzene ring play a critical role in modulating the electronic and steric characteristics of the this compound scaffold. The nature of these substituents dictates the electron density of the aromatic ring, thereby influencing its reactivity and interaction with biological targets.

Electron-donating groups, such as hydroxyl (-OH) or methyl (-CH3), increase the electron density of the benzene ring, making it more nucleophilic. lumenlearning.com This can enhance the rate of electrophilic aromatic substitution reactions. lumenlearning.com Conversely, electron-withdrawing groups, like nitro (-NO2) or carboxyl (-COOH), decrease the ring's electron density, rendering it less reactive in such substitutions. lumenlearning.com The Hammett substituent constants (σ) are a quantitative measure of the electronic influence of these groups. researchgate.net

The position of the substituent also has a significant impact, known as directing effects. lumenlearning.com Substituents that are ring-activating through resonance effects typically direct further substitution to the ortho and para positions. lumenlearning.com This is due to the stabilization of the carbocation intermediate formed during the reaction. lumenlearning.com

The steric bulk of substituents also affects how the molecule can orient itself to bind with a target. Bulky groups can hinder the approach of a binding partner, while smaller groups may allow for a more favorable interaction.

Table 1: Effects of Benzene Ring Substituents on Reactivity

| Substituent (R in C6H5R) | Relative Rate of Nitration |

|---|---|

| -OH | 1,000 |

| -CH3 | 25 |

| -H | 1 |

| -CH2Cl | 0.71 |

| -I | 0.18 |

| -F | 0.15 |

| -Cl | 0.033 |

| -Br | 0.030 |

| -CO2Et | 0.0037 |

| -NO2 | 6 x 10⁻⁸ |

| -N(CH3)3+ | 1.2 x 10⁻⁸ |

This table illustrates the significant impact of different substituents on the rate of nitration compared to unsubstituted benzene. lumenlearning.com

Altering the substituents on the amide nitrogen, for instance, by replacing the dimethyl groups with diethyl groups to form N,N-diethyl-4-sulfanylbenzamide, can significantly influence molecular recognition. nih.gov This modification can affect the molecule's conformation, lipophilicity, and hydrogen bonding capacity.

The size and nature of the N-alkyl groups can impact the molecule's ability to fit into a specific binding pocket. For example, the larger steric profile of diethyl groups compared to dimethyl groups can either enhance or diminish binding affinity depending on the topology of the target site.

The thiol (-SH) group is a key functional group in this compound, but it can be susceptible to oxidation, potentially leading to reduced stability and efficacy. To address this, various modifications can be made, including the design of prodrugs.

Prodrug strategies involve temporarily masking the thiol group with another chemical moiety. This protecting group is designed to be cleaved under specific physiological conditions, such as in the reductive environment of a tumor, to release the active thiol-containing drug. nih.gov This approach can improve the drug's stability during circulation and enhance its delivery to the target site. nih.gov

For example, conjugating the thiol group to a molecule like hexadecanol (B772) can create a prodrug that self-assembles into stable nanoparticles. nih.gov These nanoparticles can then release the active drug in response to specific triggers within the body. nih.gov The stability of these nanoassemblies is crucial for their pharmacokinetic behavior and tumor-targeting capabilities. nih.gov

In Silico Elucidation of Molecular Structure-Activity Relationships

Computational, or in silico, methods are invaluable for understanding the relationship between the molecular structure of this compound derivatives and their biological activity. These techniques allow for the prediction and analysis of how these compounds interact with their molecular targets.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity of ligands to their target receptors. These methods can be applied to study the interaction of this compound derivatives with various biological targets, such as viral proteins or neurotransmitter receptors like dopamine (B1211576) receptors.

For instance, computational studies can be used to screen a library of sulfanylbenzamide derivatives against a specific dopamine receptor subtype, such as the D2 or D3 receptor. nih.gov These simulations can predict the binding energy of each compound, providing an estimate of its affinity for the receptor. nih.gov For example, studies on dopamine receptor ligands have shown that binding energies can be calculated over time to assess the stability of the ligand-receptor complex. nih.gov

In the context of antiviral research, these methods can identify derivatives that are likely to bind to and inhibit the function of essential viral proteins.

Table 2: Computationally Derived Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

|---|---|---|---|

| N,N-diethyl-4-sulfanylbenzamide | C11H15NOS | 209.31 | 1.4 |

| N,N-diethyl-4-methylbenzamide | C12H17NO | 191.27 | 1.6 |

| N,N-diethyl-4-methylbenzenesulfonamide | C11H17NO2S | 227.32 | |

| 4-ACETYL-N,N-DIETHYL-BENZENESULFONAMIDE | C12H17NO3S | 271.34 |

This table provides a comparison of key physicochemical properties for several N,N-diethylbenzamide derivatives, which can be used to inform computational models of their biological activity. nih.govnih.govfishersci.co.ukchemicalbook.com

Beyond predicting binding affinity, computational simulations can elucidate the specific molecular mechanisms by which this compound derivatives exert their effects.

One potential mechanism for antiviral activity is the disruption of zinc-coordinating sites within viral proteins. Many viral enzymes and structural proteins contain zinc finger motifs that are essential for their function. The thiol group of the sulfanylbenzamide could potentially chelate the zinc ion, disrupting the protein's structure and inactivating it. Molecular modeling can visualize and analyze these interactions in detail.

Another possible mechanism, particularly relevant for antiparasitic applications, is the penetration of parasite cell membranes. The physicochemical properties of the sulfanylbenzamide derivatives, such as lipophilicity and size, can be computationally modeled to predict their ability to traverse the lipid bilayer of a parasite's membrane.

Furthermore, studies on dopamine receptor ligands have revealed detailed interactions, such as the shifting of a ligand's position within the binding pocket over time and its interaction with specific amino acid residues, like aspartate in the case of dopamine at the D4 receptor. nih.gov These detailed mechanistic insights are crucial for the rational design of more potent and selective therapeutic agents.

Development of this compound Derivatives as Molecular Probes for Biochemical Research

The rational design of molecular probes is a cornerstone of chemical biology, enabling the visualization and interrogation of complex biological processes. nih.gov The this compound scaffold presents a versatile platform for the development of such probes, owing to the reactive and targetable nature of the sulfanyl (B85325) group. This section explores the potential development of this compound derivatives as molecular probes, focusing on their rational design and molecular interaction studies.

Rational Design and Synthesis

The core structure of this compound offers distinct sites for chemical modification to create a library of probes with tailored functionalities. The key to their rational design lies in the strategic manipulation of the sulfanyl group and the aromatic ring to modulate their photophysical properties and biological targeting capabilities.

A primary strategy involves the development of "turn-on" fluorescent probes. In their native state, these probes are designed to be non-fluorescent or weakly fluorescent. This is often achieved by attaching a quenching moiety to the sulfanyl group. The quencher suppresses the fluorescence of a nearby fluorophore, which can be an intrinsic part of the benzamide (B126) scaffold or an externally conjugated dye. Upon interaction with a specific analyte or enzyme, the bond between the sulfanyl group and the quencher is cleaved, leading to a significant increase in fluorescence intensity. This "turn-on" response provides a high signal-to-noise ratio, making these probes highly sensitive for detecting their target.

Another design approach focuses on creating probes for specific enzymes, such as proteases or kinases, which are often dysregulated in disease states. nih.gov This can be achieved by attaching a substrate or a specific inhibitor of the target enzyme to the this compound core. The probe would then report on the enzyme's activity through a change in its fluorescent properties upon enzymatic modification or binding. rsc.org

The synthesis of these derivatives often involves multi-step organic reactions. A common starting point is the commercially available 4-aminobenzoic acid, which can be converted to N,N-dimethyl-4-aminobenzamide. Subsequent diazotization followed by treatment with a sulfur-containing nucleophile can introduce the sulfanyl group. The sulfanyl group can then be further modified to introduce the desired functionalities, such as fluorophores or targeting ligands.

Molecular Interaction Studies and Applications

The utility of this compound-based molecular probes is intrinsically linked to their specific interactions with biological targets. The sulfanyl group, being a soft nucleophile, can readily react with soft electrophiles, making it an excellent reactive handle for detecting various biologically relevant species.

Probes for Thiol-Reactive Species: The sulfanyl group can be exploited to design probes for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress and various pathological conditions. For instance, a probe could be designed where the sulfanyl group is masked with a protecting group that is selectively cleaved by a specific ROS, leading to a fluorescent signal.

Enzyme Activity Probes: By incorporating enzyme-cleavable linkages, this compound derivatives can be developed as activity-based probes (ABPs). nih.gov For example, a probe for a specific protease could be synthesized by attaching a peptide sequence recognized by the protease to the sulfanyl group via a cleavable linker. Upon proteolytic cleavage, a fluorophore is released or its environment is altered, resulting in a detectable change in fluorescence. nih.gov This allows for the real-time monitoring of enzyme activity in complex biological samples and even in living cells.

Table 1: Potential this compound-Based Molecular Probes and Their Targets

| Probe Derivative | Target Analyte/Enzyme | Principle of Detection |

| Fluorophore-S-S-Quencher | Thiols (e.g., Glutathione) | Cleavage of disulfide bond by thiols, releasing the fluorophore from the quencher. |

| Benzamide-S-Peptide-Fluorophore | Proteases | Enzymatic cleavage of the peptide linker, leading to a change in fluorescence. |

| Benzamide-S-Phosphate | Phosphatases | Enzymatic cleavage of the phosphate (B84403) group, modulating the electronic properties and fluorescence of the benzamide core. |

| Benzamide-S-Linker-Biotin | Affinity-Based Protein Profiling | The sulfanyl group serves as an attachment point for a biotin (B1667282) tag, allowing for the pull-down and identification of interacting proteins. |

Research Findings:

While specific research on this compound as a molecular probe is limited, studies on analogous structures provide a strong rationale for their potential. For instance, derivatives of 2-aminobenzamide (B116534) have been successfully employed as fluorescent labels for the analysis of glycans, highlighting the utility of the benzamide scaffold in fluorescence-based detection. pubcompare.aithermofisher.comfrontiersin.org Furthermore, a wide array of fluorescent probes based on the reactivity of thiol groups have been developed for sensing various biological analytes, demonstrating the feasibility of using the sulfanyl moiety as a reactive center. elsevierpure.com

The development of this compound derivatives as molecular probes for biochemical research represents a promising avenue for creating novel tools to study biological systems. The synthetic tractability of the scaffold, coupled with the versatile reactivity of the sulfanyl group, allows for the rational design of a diverse range of probes for various applications in diagnostics and drug discovery.

Coordination Chemistry and Ligand Properties of Sulfanylbenzamide Scaffolds

Exploration of N,N-Dimethyl-4-sulfanylbenzamide as a Ligand for Metal Centers

This compound incorporates two distinct functional groups capable of coordinating to a metal center: the sulfanyl (B85325) (-SH or -SR) group and the N,N-dimethylbenzamide moiety. This dual functionality allows it to act as a versatile ligand, with its coordination behavior dependent on the metal ion's nature, the reaction conditions, and the presence of other competing ligands.